N-oleoyl leucine
Overview
Description
N-Oleoyl Leucine is a compound classified as an N-acyl amide, specifically an oleic acid amide of leucine. It is a derivative of the amino acid leucine, where the carboxyl group of oleic acid is condensed with the amino group of leucine.
Mechanism of Action
Target of Action
N-oleoyl leucine is an N-acyl amide that is generated by the enzyme PM20D1 . The primary target of this compound is the mitochondrial respiration process, which it uncouples . This uncoupling occurs independently of the uncoupling protein 1 (UCP1) .
Mode of Action
This compound interacts with its targets, the mitochondria, by uncoupling the mitochondrial respiration process . This interaction results in changes in the energy production process of the cell, as the normal function of mitochondrial respiration is to produce ATP, the energy currency of the cell .
Biochemical Pathways
This compound affects the oxidative phosphorylation pathway, which is the final stage of cellular respiration . By uncoupling mitochondrial respiration, this compound disrupts the normal flow of protons across the mitochondrial membrane, which in turn affects the production of ATP . The downstream effects of this disruption can have significant impacts on cellular metabolism and energy balance .
Pharmacokinetics
It is known that this compound is a lipophilic compound, suggesting that it may be well absorbed and distributed throughout the body
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model . It also improves glucose homeostasis in a fasting glucose tolerance test and increases VO2 while slightly decreasing overall locomotor activity .
Biochemical Analysis
Biochemical Properties
N-oleoyl leucine interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in interactions with the N-acyl amino acid biosynthetic enzyme PM20D1 . These interactions facilitate the biosynthesis of N-acyl amino acids, including this compound .
Cellular Effects
This compound influences cell function in several ways. It has been found to regulate energy metabolism . It also impacts cell signaling pathways and gene expression . For example, it has been observed to decrease body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to uncouple mitochondrial respiration independent of uncoupling protein 1 (UCP1) in vitro .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that mice injected with a PM20D1 vector have higher levels of N-acyl amino acids, such as this compound, compared to animals transduced with a GFP vector . This indicates that PM20D1 is an N-acyl amino acid biosynthetic enzyme .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, this compound (25 mg/kg, i.p.) has been found to decrease body weight and food intake, preferentially decreasing fat mass in a diet-induced obesity mouse model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it is involved in the biosynthesis of N-acyl amino acids, facilitated by the enzyme PM20D1 .
Subcellular Localization
Current studies suggest that it may be involved in mitochondrial processes, given its observed ability to uncouple mitochondrial respiration .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Oleoyl Leucine can be synthesized through the Schotten-Baumann reaction, which involves the reaction of leucine with oleoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring the complete conversion of reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: N-Oleoyl Leucine undergoes various chemical reactions, including:
Oxidation: The double bond in the oleoyl group can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The amide bond can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Saturated N-acyl leucine derivatives.
Substitution: N-substituted leucine derivatives
Scientific Research Applications
N-Oleoyl Leucine has several scientific research applications:
Chemistry: Used as a model compound to study amide bond formation and reactivity.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Studied for its potential therapeutic effects in metabolic disorders and obesity. .
Industry: Utilized in the development of surfactants and emulsifiers due to its amphiphilic nature.
Comparison with Similar Compounds
N-Linoleoyl Leucine: Another N-acyl amide with a linoleic acid moiety.
N-Palmitoyl Leucine: Contains a palmitic acid moiety.
N-Stearoyl Leucine: Contains a stearic acid moiety .
Comparison: N-Oleoyl Leucine is unique due to its specific interaction with mitochondrial pathways and its ability to uncouple respiration independently of uncoupling protein 1. This sets it apart from other N-acyl leucines, which may not exhibit the same metabolic effects .
Properties
IUPAC Name |
(2S)-4-methyl-2-[[(Z)-octadec-9-enoyl]amino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h11-12,21-22H,4-10,13-20H2,1-3H3,(H,25,26)(H,27,28)/b12-11-/t22-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOAAMQGRRCHPA-GJCOWUBNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CC(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347277 | |
Record name | N-Oleyl-Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136560-76-4 | |
Record name | N-Oleyl-Leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801347277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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